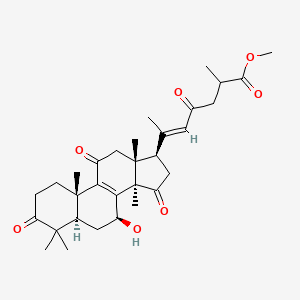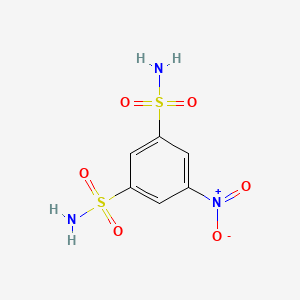
Methyl ganoderenate D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ganoderenate D is a natural compound extracted from the mycelium of Ganoderma lucidum, a traditional medicinal mushroom. It is an ester compound with the chemical formula C31H36O10 and a relative molecular mass of 556.6 g/mol . This compound is part of the triterpenoid family, which is known for its diverse pharmacological and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl ganoderenate D typically involves the use of organomagnesium and organolithium compounds. These reagents are known for their ability to form new carbon-carbon bonds by addition to polar multiple bonds, particularly carbonyl bonds . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves the extraction from the fruit body of Ganoderma lucidum. The process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The product is then purified and stored under specific conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions: Methyl ganoderenate D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have enhanced or modified biological activities.
Aplicaciones Científicas De Investigación
Methyl ganoderenate D has a wide range of scientific research applications. It is used in chemistry for studying the structure-activity relationships of triterpenoids. In biology, it is investigated for its potential as an aldose reductase inhibitor, which could have implications for treating diabetes . In medicine, it is explored for its anti-inflammatory, anti-tumor, and immunomodulatory properties . Industrially, it is used in the development of new pharmaceuticals and health supplements .
Mecanismo De Acción
The mechanism of action of methyl ganoderenate D involves its interaction with various molecular targets and pathways. It is known to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can help reduce the accumulation of sorbitol in cells, which is beneficial in managing complications related to diabetes. Additionally, this compound exhibits anti-inflammatory and anti-tumor activities by modulating various signaling pathways and immune responses .
Comparación Con Compuestos Similares
Methyl ganoderenate D is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include ganoderic acids, ganoderenic acids, and other methyl ganoderates . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, ganoderic acid A and ganoderenic acid A are known for their anti-inflammatory and anti-tumor properties, but they have different molecular targets and mechanisms of action compared to this compound .
Conclusion
This compound is a significant compound with diverse applications in scientific research, medicine, and industry. Its unique structure and biological activities make it a valuable subject of study for developing new therapeutic agents and understanding the mechanisms of triterpenoids.
Propiedades
Fórmula molecular |
C31H42O7 |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
methyl (E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoate |
InChI |
InChI=1S/C31H42O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h11,17,19-20,22,33H,9-10,12-15H2,1-8H3/b16-11+/t17?,19-,20+,22+,29+,30-,31+/m1/s1 |
Clave InChI |
LPWWIRLWNQPIDU-HKWKCILSSA-N |
SMILES isomérico |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |
SMILES canónico |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)






![rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13412390.png)
![3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B13412392.png)

![N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide](/img/structure/B13412399.png)
![[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)](/img/structure/B13412404.png)
![4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)
